molecular formula C18H13N3O2S B11482503 3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

Cat. No.: B11482503
M. Wt: 335.4 g/mol
InChI Key: SZWVWQDCZKBCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is a heterocyclic compound that belongs to the class of triazolothiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one typically involves the reaction of 1-acylthiosemicarbazides with methyl 3-phenylprop-2-ynoate. This reaction is carried out in ethanol in the presence of sulfuric acid, leading to the formation of the desired product . The reaction conditions are mild, and the product is obtained in good yield.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the corresponding alcohols or amines .

Scientific Research Applications

3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. It also interacts with cellular receptors and pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(phenoxymethyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl and phenyl groups contribute to its enhanced activity and selectivity in various applications .

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

3-(phenoxymethyl)-7-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C18H13N3O2S/c22-17-11-15(13-7-3-1-4-8-13)24-18-20-19-16(21(17)18)12-23-14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

SZWVWQDCZKBCFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=NN=C3S2)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.